Rifamycins

描述

属性

IUPAC Name |

[(9Z,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46)/b11-10-,14-13-,17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVYFIMKUHNOBZ-QXMMDKDBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1/C=C\C=C(/C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)\C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45NO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13553-79-2 | |

| Record name | Rifamycin S | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rifamycin, 1,4-dideoxy-1,4-dihydro-1,4-dioxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Quest for New Arms Against Ancient Foes: A Technical Guide to the Discovery and Isolation of Novel Rifamycin Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifamycins are a class of potent, broad-spectrum antibiotics that have been a cornerstone in the treatment of bacterial infections, most notably tuberculosis, for decades.[1][2][3] Produced naturally by various actinomycetes, such as Amycolatopsis mediterranei, these ansamycin (B12435341) antibiotics function by inhibiting bacterial DNA-dependent RNA polymerase (RNAP), thereby halting transcription.[2][4][5] However, the rise of drug-resistant pathogens, particularly multidrug-resistant Mycobacterium tuberculosis (MDR-TB), poses a severe threat to global health and has rendered many existing this compound ineffective.[6][7][8] This escalating crisis necessitates the urgent discovery and development of novel rifamycin (B1679328) compounds capable of overcoming existing resistance mechanisms and expanding the therapeutic arsenal.

This technical guide provides an in-depth overview of modern strategies for the discovery and isolation of new rifamycin compounds, detailing the core experimental protocols and data analysis techniques employed in this critical area of drug development.

Section 1: Modern Discovery Strategies for Novel this compound

The search for new this compound has evolved from traditional screening of soil microbes to a more targeted, multifaceted approach integrating genomics, bioinformatics, and synthetic chemistry.

Genome Mining and Activation of Silent Gene Clusters

A significant portion of microbial biosynthetic gene clusters (BGCs), the genetic blueprints for natural products like this compound, remain unexpressed or "silent" under standard laboratory conditions.[6] These silent BGCs represent a vast, untapped reservoir of chemical diversity.

Genome Mining: This bioinformatics-driven approach involves sequencing the genomes of microorganisms, particularly those from underexplored and extreme environments like deserts and marine ecosystems, to identify potential rifamycin-like BGCs.[6][9] Databases such as MIBiG (Minimum Information about a Biosynthetic Gene cluster) are used to compare newly found clusters with known rifamycin BGCs, such as the one from Amycolatopsis mediterranei.[4][6][9] A nucleotide similarity of 65% or higher to a known rifamycin BGC, for example, can predict the capacity of an organism to produce novel rifamycin analogs.[6][9]

Activation of Silent BGCs: Once a promising BGC is identified, various strategies can be employed to trigger its expression:

-

Regulator Overexpression: A key strategy is the overexpression of pathway-specific regulatory genes. For instance, overexpressing the LuxR family regulator has been shown to activate a silent rifamycin-like BGC in the desert actinomycete Actinomadura sp. TRM71106, leading to the production of new compounds.[6][9]

-

Heterologous Expression: The entire BGC can be cloned and expressed in a more genetically tractable host organism.

-

Culture Condition Optimization: Systematically altering fermentation media components and culture parameters can sometimes induce the expression of silent BGCs.

High-Throughput Screening (HTS)

HTS allows for the rapid assessment of thousands of compounds for their ability to inhibit the growth of target microorganisms.[10] In the context of this compound, HTS can be applied in several ways:

-

Screening Natural Product Libraries: Extracts from diverse microbial cultures are screened against panels of bacteria, including rifamycin-resistant strains of M. tuberculosis and non-tuberculous mycobacteria (NTM) like M. abscessus.[7][11][12]

-

Screening Synthetic Libraries: Libraries of synthetic small molecules are screened to identify novel scaffolds that inhibit bacterial RNAP, potentially at sites distinct from the traditional rifamycin binding pocket.[7]

-

Target-Based Screens: In vitro assays using purified wild-type and mutant RNAP are used to screen for compounds that directly inhibit enzyme function.[7]

Rational Drug Design and Semi-Synthesis

This strategy involves the chemical modification of existing rifamycin structures to create new derivatives with improved properties.[1][3][13] A major focus is to design compounds that can evade bacterial resistance mechanisms, such as ADP-ribosylation by the Arr enzyme in M. abscessus.[11][13][14] By strategically modifying the ansa chain of the rifamycin scaffold, for example at the C25 position, researchers have developed novel analogs that are not substrates for the inactivating enzyme, thereby restoring potent antibacterial activity.[13][14][15]

Section 2: Experimental Protocols

This section provides detailed methodologies for the key experimental stages, from microbial cultivation to compound characterization.

Protocol 1: Fermentation of Rifamycin-Producing Microorganisms

A robust and optimized fermentation process is critical for achieving high yields of rifamycin compounds.[16][17]

1. Inoculum Preparation (Seed Culture):

-

Objective: To generate a healthy, actively growing culture for inoculating the production fermenter.

-

Procedure:

-

Prepare the seed culture medium (see Table 1) in baffled flasks.

-

Sterilize the medium by autoclaving.

-

Inoculate the cooled medium with a stock culture of the desired strain (e.g., Amycolatopsis mediterranei or a novel actinomycete).

-

Incubate the flasks at 28-30°C for 2-3 days in a shaking incubator (200-250 rpm) until dense growth is observed.[18]

-

2. Production Fermentation:

-

Objective: To cultivate the microorganism under conditions optimized for rifamycin production.

-

Procedure:

-

Prepare the production medium (see Table 1) in a sterilized bioreactor.

-

Inoculate the production medium with 5-10% (v/v) of the seed culture.[16][18]

-

Carry out the fermentation for 8-10 days, maintaining optimal parameters (see Table 2).

-

Regularly monitor pH, dissolved oxygen, and glucose concentration. A fed-batch strategy, involving intermittent feeding of carbon or nitrogen sources, can be employed to enhance productivity.[16]

-

Protocol 2: Extraction and Isolation of Novel this compound

This multi-stage process is designed to isolate the target compounds from the complex fermentation broth.[19]

1. Broth Separation:

-

At the end of fermentation, separate the mycelial biomass from the liquid broth via centrifugation or filtration. The use of a filter aid such as diatomite can improve efficiency.[16][18]

2. Solvent Extraction:

-

Adjust the pH of the clarified broth to an acidic range (pH 2.0-4.0) using an acid like HCl or H₂SO₄. This step protonates the rifamycin compounds, increasing their solubility in organic solvents.[16][20]

-

Extract the acidified broth with an equal volume of a water-immiscible organic solvent, such as butyl acetate (B1210297) or ethyl acetate.[16][19][21]

-

Separate the organic phase containing the this compound. Repeat the extraction on the aqueous phase to maximize recovery.

3. Back-Extraction and Purification:

-

The this compound can be back-extracted from the organic phase into an alkaline aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.5-8.0).[16][19] This step helps to separate them from neutral or basic impurities.

-

After acidification of this aqueous phase, the this compound can be re-extracted into an organic solvent.

-

Further purification is typically achieved using chromatographic techniques, such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC).

Protocol 3: Characterization of Novel Compounds

A combination of analytical techniques is used to elucidate the structure and purity of isolated compounds.

1. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of the isolated compound and determine its retention time.

-

Method: A reversed-phase C18 column is commonly used with a gradient solvent system, such as acetonitrile (B52724) and water or methanol (B129727) and an acetate buffer.[22] Detection is typically performed using a UV-Vis detector at wavelengths around 340 nm.[23]

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Purpose: To determine the molecular weight of the novel compound and obtain fragmentation data that aids in structural elucidation.

-

Method: HPLC is coupled to a mass spectrometer (e.g., ESI-HRMS - Electrospray Ionization High-Resolution Mass Spectrometry).[6] This allows for the determination of the precise molecular formula.[6][24]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide detailed structural information, including the carbon-hydrogen framework and connectivity of the molecule.

-

Method: 1H-NMR and 13C-NMR spectra are acquired. Comparison of these spectra with data from known this compound helps to identify the novel compound and pinpoint structural modifications.[6]

Section 3: Data Presentation

Quantitative data should be organized systematically for clear interpretation and comparison.

Table 1: Example Media Compositions for Amycolatopsis mediterranei Fermentation

| Component | Seed Culture (g/L) | Production Medium (g/L) | Reference(s) |

| Glucose | 20.0 | 120.0 | [16][18] |

| Soybean Meal | 20.0 | - | [16] |

| Soytone | - | 35.0 | [18] |

| Peptone | 10.0 | - | [16] |

| Yeast Extract | 2.0-5.0 | - | [16][18] |

| KNO₃ | - | 12.0 | [18] |

| KH₂PO₄ | - | 1.0 | [18] |

| CaCO₃ | 2.0 | 8.5 | [16][18] |

| MgSO₄·7H₂O | 0.4 | 0.8 | [16][18] |

| Sodium Barbital | - | 1.0 | [18] |

| pH | 6.7 - 7.0 | 7.1 (initial) | [16][18] |

Table 2: Optimal Fermentation Parameters

| Parameter | Optimal Range | Reference(s) |

| Temperature | 28°C | [18] |

| pH | 6.5 - 7.0 | [18] |

| Agitation | 500 rpm | [18] |

| Aeration | 1.5 vvm | [18] |

| Dissolved Oxygen | > 30% | [18] |

| Fermentation Time | 8 - 10 days | [18] |

Table 3: Example Analytical Data for a Novel Rifamycin Analog

| Analytical Method | Parameter | Observed Value | Reference(s) |

| HPLC | Retention Time | 9.8 min | [6] |

| ESI-HRMS | [M+H]⁺ (m/z) | 334.1295 | [6] |

| Molecular Formula | - | C₁₈H₁₆NO₆ | [6] |

| UV/Vis | λmax | ~230, 280, 425 nm | [6] |

| ¹H-NMR (δ, ppm) | Key Shifts | Specific shifts would be listed here | [6] |

| ¹³C-NMR (δ, ppm) | Key Shifts | Specific shifts would be listed here | [6] |

Section 4: Rifamycin Biosynthesis Pathway

The biosynthesis of this compound is a complex process involving a Type I polyketide synthase (PKS) and numerous tailoring enzymes. The pathway begins with the unusual starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the aminoshikimate pathway.[4][25][26] The polyketide chain is then assembled through the sequential addition of acetate and propionate (B1217596) units.[5][25] The entire process is orchestrated by the rif gene cluster, which contains all the necessary genes for precursor synthesis, polyketide assembly, modification, regulation, and export.[4]

Conclusion

The discovery of novel rifamycin compounds is a dynamic and increasingly sophisticated field, driven by the urgent need to combat antibiotic resistance. The integration of genome mining, synthetic chemistry, and high-throughput screening has opened up new avenues for identifying and developing next-generation this compound. The detailed protocols and methodologies outlined in this guide provide a framework for researchers to navigate the complex process of discovering, isolating, and characterizing these vital therapeutic agents. Continued innovation in these areas will be paramount in replenishing the clinical pipeline and ensuring the long-term efficacy of this critical class of antibiotics.

References

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Rifamycin [pdb101.rcsb.org]

- 2. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. History of the development of rifampin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rifamycin - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Bioinformatics Identification of Drug Resistance-Associated Gene Pairs in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. High-Throughput Screening of Biodiversity for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. C25-modified rifamycin derivatives with improved activity against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Redesign of Rifamycin Antibiotics to Overcome ADP‐Ribosylation‐Mediated Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. benchchem.com [benchchem.com]

- 17. Enhanced rifamycin SV production by submerged fermentation using Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. CN1690059A - One-pot processing method for synthesizing rifampicin - Google Patents [patents.google.com]

- 21. US3150046A - Antibiotic rifamycin b and method of production - Google Patents [patents.google.com]

- 22. High-performance liquid chromatographic assay for two rifamycin-derived hypocholesterolemic agents in liver and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. iosrjournals.org [iosrjournals.org]

- 25. Rifamycin Biosynthesis [faculty.washington.edu]

- 26. chimia.ch [chimia.ch]

A Deep Dive into the Spectrum of Activity of Rifamycin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rifamycin (B1679328) class of antibiotics has long been a cornerstone in the treatment of various bacterial infections, most notably tuberculosis. These macrocyclic antibiotics exert their bactericidal effect by inhibiting bacterial DNA-dependent RNA polymerase, a mechanism that ensures high specificity for prokaryotic cells with minimal off-target effects on their eukaryotic hosts.[1] Over the years, several derivatives of the parent compound, rifamycin SV, have been developed to improve pharmacokinetic properties, enhance efficacy against specific pathogens, and overcome emerging resistance. This technical guide provides an in-depth analysis of the spectrum of activity of key rifamycin derivatives, including rifampicin (B610482), rifabutin (B1679326), rifapentine, and rifaximin (B1679331), as well as emerging next-generation compounds. We present a comprehensive overview of their in vitro efficacy, detailed experimental protocols for susceptibility testing, and a visual representation of their mechanism of action.

Mechanism of Action: Inhibition of Bacterial Transcription

Rifamycins target the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP), an enzyme crucial for the transcription of DNA into RNA.[2] The antibiotic binds to a hydrophobic pocket on the β-subunit, in close proximity to the active site.[2] This binding event does not prevent the initial formation of the RNAP-DNA complex or the initiation of transcription. Instead, it physically obstructs the path of the elongating RNA transcript once it reaches a length of 2-3 nucleotides, thereby preventing further extension in a process known as steric-occlusion.[2] This ultimately halts the synthesis of messenger RNA (mRNA) and, consequently, bacterial protein production, leading to cell death.[2]

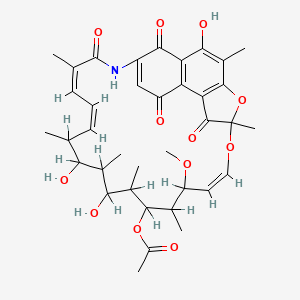

The following diagram illustrates the mechanism of action of rifamycin derivatives:

Caption: Mechanism of action of rifamycin derivatives.

Quantitative Data: In Vitro Efficacy of Rifamycin Derivatives

The in vitro activity of rifamycin derivatives varies depending on the specific compound and the target bacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for key rifamycin derivatives against a range of clinically relevant bacteria. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 1: Comparative MICs (µg/mL) of Rifamycin Derivatives Against Mycobacteria

| Organism | Rifampicin | Rifabutin | Rifapentine | Rifaximin |

| Mycobacterium tuberculosis (susceptible) | 0.032 | 0.032 | 0.032 | - |

| Mycobacterium avium complex (MAC) | - | ≤0.062 - 0.5 (MIC₅₀) | - | - |

| Mycobacterium kansasii | - | ≤0.062 (MIC₅₀) | - | - |

| Mycobacterium abscessus | 32 - >64 (MIC₅₀) | 4 - 8 (MIC₅₀) | >64 (MIC₅₀) | >64 (MIC₅₀) |

Data compiled from multiple sources.[3][4] Note: MIC values can vary based on the testing methodology and specific strains.

Table 2: Comparative MICs (µg/mL) of Rifamycin Derivatives Against Gram-Positive Bacteria

| Organism | Rifampicin | Rifabutin | Rifapentine | Rifaximin |

| Staphylococcus aureus (MRSA) | 0.016 - >128 | 0.002 - 6.25 | - | - |

| Staphylococcus epidermidis (Rifampin-Susceptible) | ≤0.016 | ≤0.015 | - | - |

| Enterococcus spp. | 0.25 - 2 (MIC₅₀) | - | - | 0.25 - 2 (MIC₅₀) |

| Streptococcus spp. | - | - | - | ≤0.03 - 0.12 (MIC₅₀) |

Data compiled from multiple sources.[5][6] Note: MIC values can vary based on the testing methodology and specific strains.

Table 3: Comparative MICs (µg/mL) of Rifamycin Derivatives Against Gram-Negative Bacteria

| Organism | Rifampicin | Rifabutin | Rifapentine | Rifaximin |

| Haemophilus influenzae | - | - | - | 0.25 (MIC₅₀) |

| Neisseria gonorrhoeae | - | - | - | 0.25 (MIC₅₀) |

| Escherichia coli | - | - | - | High activity reported |

| Bacteroides fragilis group | Overlappable bactericidal activity with Rifaximin | - | - | Overlappable bactericidal activity with Rifampicin |

Data compiled from multiple sources.[5][7][] Note: Rifaximin exhibits broad activity against various Gram-positive and Gram-negative aerobic and anaerobic bacteria.[]

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

Accurate determination of MIC is crucial for assessing the in vitro activity of antibiotics. The broth microdilution method is a widely accepted standard procedure.

Broth Microdilution Method

This method determines the MIC of an antimicrobial agent in a liquid medium in a 96-well microplate format.

1. Preparation of Rifamycin Stock Solution:

-

Prepare a stock solution of the rifamycin derivative (e.g., 1 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

2. Preparation of Microdilution Plates:

-

Dispense 50 µL of sterile broth (e.g., Mueller-Hinton Broth for general bacteria, Middlebrook 7H9 for mycobacteria) into each well of a 96-well plate.[9][10]

-

Add 50 µL of the rifamycin stock solution to the first well and perform a two-fold serial dilution by transferring 50 µL from each well to the subsequent well.[9] Discard the final 50 µL from the last well in the dilution series.

-

This creates a range of antibiotic concentrations. A growth control well (no antibiotic) and a sterility control well (no bacteria) must be included.[9]

3. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or broth.[9]

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]

-

For most bacteria, dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells. For M. tuberculosis, a different inoculum preparation is required.[10]

4. Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension.

-

Seal the plates and incubate at 35-37°C for 16-24 hours for most bacteria.[9] For M. tuberculosis, incubation can be for 7-14 days.[10]

5. Reading and Interpretation:

-

The MIC is the lowest concentration of the rifamycin derivative that completely inhibits visible growth of the organism.[9] This can be determined by visual inspection or by using a spectrophotometer to measure optical density. For mycobacteria, a resazurin-based assay can also be used to assess viability.[10]

The following diagram illustrates the experimental workflow for the broth microdilution MIC assay:

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The rifamycin family of antibiotics continues to be a vital component of our antimicrobial arsenal. While rifampicin remains a first-line agent for tuberculosis, derivatives like rifabutin offer advantages in specific patient populations, and rifaximin provides a non-systemic option for gastrointestinal infections.[][11] The emergence of new derivatives with potent activity against resistant strains and non-tuberculous mycobacteria highlights the ongoing potential for this class of drugs.[12][13] Continued research into novel rifamycin structures and combination therapies will be essential to combat the growing threat of antimicrobial resistance and to expand the clinical utility of these powerful antibiotics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Comparison of this compound for Efficacy Against Mycobacterium avium Complex and Resistance Emergence in the Hollow Fiber Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity and spectrum of rifaximin, a new topical rifamycin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. In vitro activity of rifaximin and rifampicin against some anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. drugs.com [drugs.com]

- 12. [Antimycobacterial activities of rifamycin derivatives]. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 13. Next-generation this compound for the treatment of mycobacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Rifamycins in Amycolatopsis mediterranei

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Rifamycins are a clinically vital class of ansamycin (B12435341) antibiotics, forming the cornerstone of treatment for tuberculosis and other mycobacterial infections.[1][2][3] Produced primarily by the actinomycete Amycolatopsis mediterranei, these complex macrolactams are synthesized through a sophisticated biosynthetic pathway involving a unique starter unit, a modular Type I polyketide synthase (PKS), and a cascade of tailoring enzymes.[1][4][5] The entire process is encoded by a large, contiguous gene cluster and is subject to intricate regulatory control. This technical guide provides a detailed examination of the rifamycin (B1679328) biosynthetic pathway, its genetic basis, regulatory networks, and key experimental methodologies for its study.

The Rifamycin Biosynthetic Gene Cluster (rif)

The production of rifamycin in A. mediterranei is governed by a single, large biosynthetic gene cluster (BGC), approximately 95 kb in size.[1][5] This rif cluster is a highly organized system containing all the genetic information necessary for the synthesis of the antibiotic, from its primary precursors to the final product, as well as for self-resistance and export.[4][5] The cluster can be broadly categorized into several functional groups of genes:

-

AHBA Synthesis Genes (rifG to rifN): These genes are responsible for producing 3-amino-5-hydroxybenzoic acid (AHBA), the unique starter unit for the polyketide chain.[5][6]

-

Type I Polyketide Synthase (PKS) Genes (rifA to rifE): This set of five large genes encodes the modular PKS responsible for assembling the polyketide backbone of rifamycin.[4][7]

-

Amide Synthase Gene (rifF): This gene encodes the enzyme that terminates polyketide chain assembly and catalyzes the macrocyclic lactam formation.[7][8]

-

Post-PKS Tailoring Genes: This group includes genes encoding enzymes like cytochrome P450 monooxygenases, dehydrogenases, and glycosyltransferases that modify the initial proansamycin X macrocycle into the final rifamycin products.[9][10]

-

Regulatory Genes (rifZ, rifQ, rifO): These genes are involved in the complex regulation of the entire biosynthetic cluster.[11][12][13][14]

-

Resistance and Export Genes: These genes confer resistance to the produced antibiotic and facilitate its export from the cell.[4]

Caption: High-level functional organization of the rif gene cluster.

Biosynthesis of the Starter Unit: 3-Amino-5-hydroxybenzoic Acid (AHBA)

The biosynthesis of rifamycin begins with the formation of its unique starter unit, 3-amino-5-hydroxybenzoic acid (AHBA).[1] This process, known as the aminoshikimate pathway, is a novel branch of the shikimate pathway.[1][15] It involves a series of enzymatic reactions that convert precursors from primary metabolism into AHBA. The key steps are the conversion of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into aminoDAHP, which is then transformed through several intermediates to AHBA.[16] The final step, the aromatization of 5-deoxy-5-aminodehydroshikimic acid, is catalyzed by AHBA synthase, the product of the rifK gene.[1][6]

Caption: Biosynthesis of the AHBA starter unit via the aminoshikimate pathway.

Polyketide Chain Assembly by Type I PKS

Following the synthesis of AHBA, the modular Type I polyketide synthase (PKS), encoded by rifA-rifE, assembles the polyketide backbone.[4][13] The process begins with the AHBA starter unit being loaded onto the PKS. Subsequently, ten extension modules sequentially add two acetate (B1210297) and eight propionate (B1217596) units in an assembly-line fashion.[8][13] Each module contains specific domains (e.g., acyltransferase, ketosynthase, dehydratase) that select the correct extender unit and perform the necessary chemical modifications. The entire process is highly processive, with the growing polyketide chain passed from one module to the next.[7][8]

Caption: Modular assembly of the rifamycin polyketide chain.

Post-PKS Modifications and Final Product Formation

The assembly of the polyketide chain is terminated by the RifF protein, an amide synthase that releases the completed undecaketide and catalyzes its cyclization into a macrocyclic lactam, likely proansamycin X.[7][8] This initial product then undergoes a series of post-PKS tailoring reactions. These modifications include oxidative cyclization to form the naphthoquinone chromophore, which may occur during PKS assembly, followed by further oxidations.[7] A key step in the formation of Rifamycin B from Rifamycin SV is catalyzed by a cytochrome P450 enzyme.[9] These modifications are crucial for the final structure and potent biological activity of the this compound.

Regulation of Rifamycin Biosynthesis

Rifamycin production is tightly regulated at the transcriptional level to coordinate with the cell's primary metabolism. Several key regulatory proteins have been identified:

-

rifZ (AMED_0655): Encodes a LuxR family regulator that acts as a pathway-specific activator, binding to the promoter regions of all operons within the rif cluster to turn on transcription.[14]

-

GlnR: A global nitrogen metabolism regulator that positively influences rifamycin biosynthesis. It directly activates the transcription of rifK (AHBA synthase) and also indirectly upregulates the entire cluster by activating the expression of rifZ.[12]

-

rifQ: Encodes a protein that is part of a feedback regulatory system. Deletion of rifQ has been shown to increase the yield of rifamycin derivatives, suggesting it acts as a repressor.[11][13]

-

rifO: Putatively involved in the synthesis of 3'-(1-butyl phosphoryl) adenosine (B11128) (B-factor), a compound that can stimulate rifamycin B synthesis. Overexpression of rifO can lead to increased production.[11][13]

Caption: Simplified regulatory network governing the rif gene cluster.

Quantitative Data on Rifamycin Production

Efforts to improve rifamycin yields have focused on both genetic engineering of the producer strain and optimization of fermentation conditions. The following tables summarize key quantitative findings from various studies.

Table 1: Effect of Genetic Modifications on Rifamycin Derivative Production

| Strain / Modification | Product | Production Yield | % Increase vs. Parent | Reference |

|---|---|---|---|---|

| A. mediterranei DCO36 (Parent) | 24-desmethyl rifamycin B | 2–4 mg/L | - | [13] |

| DCO36ΔrifQ | 24-desmethyl rifamycin B | ~3.2–6.5 mg/L | 61.57% | [13] |

| DCO36 with rifO overexpression | 24-desmethyl rifamycin B | ~2.5–5.1 mg/L | 27% | [13] |

| A. mediterranei (Parent) | Rifamycin B | - | - | [10] |

| A. mediterranei expressing vhb | Rifamycin B | - | ~147% | [10] |

| A. mediterranei expressing vhb-cyp fusion | Rifamycin B | - | ~220% |[10] |

Table 2: Rifamycin Production in Optimized Fermentation Conditions

| Strain | Condition | Max Rifamycin B Yield | Reference |

|---|---|---|---|

| A. mediterranei NCH | Fed-batch (F2m2 medium + 12% glucose at day 4) | 17.17 g/L | [17] |

| A. mediterranei ATCC 21789 | Fed-batch (F2m2 medium + 12% glucose at day 4) | 5.3 g/L | [17] |

| Nocardia mediterranei MTCC 14 | Solid-State Fermentation (Optimized) | 9.87 g/kgds | [18] |

| A. mediterranei U32 | Glucose supplementation (at 48h) | 1111.1 µM (~281% increase) |[19] |

Key Experimental Protocols

Studying and engineering the rifamycin pathway requires a suite of molecular biology and analytical chemistry techniques.

Protocol: Gene Disruption via Homologous Recombination

This protocol is a generalized method adapted from PCR-targeting approaches used in related actinomycetes.[13]

-

Construct Design: Amplify ~1.5 kb upstream (Left Arm) and downstream (Right Arm) homology arms flanking the target gene (e.g., rifQ).

-

Cassette Assembly: Clone the left and right arms on either side of an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance) in a non-replicating E. coli vector.

-

Protoplast Transformation: Prepare protoplasts of A. mediterranei using lysozyme (B549824) treatment. Transform the protoplasts with the disruption construct via PEG-mediated fusion.

-

Selection: Plate the transformed protoplasts on a regeneration medium containing the selection antibiotic (e.g., apramycin).

-

Screening: Screen resistant colonies by PCR using primers flanking the integration site to confirm the double-crossover event (i.e., replacement of the target gene with the resistance cassette).

Protocol: Extraction and Quantification of this compound

This is a standard procedure for analyzing rifamycin production from liquid cultures.[11][18][20]

-

Broth Separation: Harvest culture broth by centrifugation to pellet the mycelia.

-

Acidification: Adjust the pH of the supernatant to ~3.5 with 1 M HCl.

-

Solvent Extraction: Extract the acidified supernatant with an equal volume of an organic solvent (e.g., ethyl acetate or butyl acetate). Repeat the extraction 2-3 times to maximize recovery.

-

Evaporation: Pool the organic phases and evaporate to dryness under reduced pressure (e.g., using a rotary evaporator).

-

Resuspension & Analysis: Dissolve the dried extract in a known volume of methanol. Filter the sample through a 0.22 µm filter.

-

Quantification: Analyze the sample using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (at 425 nm) or Mass Spectrometry (MS). Quantify by comparing peak areas to a standard curve of pure rifamycin.

Caption: Workflow from genetic engineering to production analysis.

References

- 1. Rifamycin Biosynthesis [faculty.washington.edu]

- 2. mdpi.com [mdpi.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct evidence that the rifamycin polyketide synthase assembles polyketide chains processively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct evidence that the rifamycin polyketide synthase assembles polyketide chains processively - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Improving rifamycin production in Amycolatopsis mediterranei by expressing a Vitreoscilla hemoglobin (vhb) gene fused to a cytochrome P450 monooxygenase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Genomic modifications for enhanced antibiotic production in rifamycin derivative-producing Amycolatopsis mediterranei S699 strains: focusing on rifQ and rifO genes [frontiersin.org]

- 12. Frontiers | GlnR Dominates Rifamycin Biosynthesis by Activating the rif Cluster Genes Transcription Both Directly and Indirectly in Amycolatopsis mediterranei [frontiersin.org]

- 13. Genomic modifications for enhanced antibiotic production in rifamycin derivative-producing Amycolatopsis mediterranei S699 strains: focusing on rifQ and rifO genes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 18. Improved Rifamycin B Production by Nocardia mediterranei MTCC 14 under Solid-State Fermentation through Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Continuous carbon source supply is essential for high rifamycin productivity of Amycolatopsis mediterranei in nitrate-stimulated fermentation revealed by a metabolomic study : Glucose supply is essential for rifamycin production in NSE - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

Structural Distinctions of Rifamycin Antibiotics: A Technical Guide to Rifampicin, Rifabutin, and Rifapentine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural differences between three key rifamycin (B1679328) antibiotics: Rifampicin, Rifabutin, and Rifapentine. Understanding these nuances is critical for research and development efforts aimed at optimizing antimycobacterial therapies and overcoming drug resistance. This document outlines their core chemical structures, compares key physicochemical and pharmacokinetic parameters, and provides generalized experimental protocols for their structural elucidation.

Core Structural Framework and Key Modifications

Rifampicin, Rifabutin, and Rifapentine are all semi-synthetic derivatives of rifamycin, a class of antibiotics characterized by a macrocyclic ansa-bridge spanning a naphthoquinone core.[1] The fundamental antibacterial activity of these compounds arises from their ability to inhibit bacterial DNA-dependent RNA polymerase.[2] The primary structural variations among these three drugs, which significantly influence their pharmacokinetic profiles and clinical utility, are found at the C-3 position of the naphthoquinone ring.

Rifampicin possesses a 4-methyl-1-piperazinyl-iminomethyl side chain at the C-3 position. Rifapentine's structure is closely related to Rifampicin, but features a more lipophilic 4-cyclopentyl-1-piperazinyl-iminomethyl side chain.[3] In contrast, Rifabutin has a unique spiro-piperidyl ring system substituted with an isobutyl group at the C-3 and C-4 positions.

Below are the chemical structures of the three rifamycins, generated using the DOT language for Graphviz.

Caption: Chemical structure of Rifampicin.

Caption: Chemical structure of Rifabutin.

Caption: Chemical structure of Rifapentine.

Comparative Physicochemical and Pharmacokinetic Data

The subtle modifications to the side chains of these this compound result in significant differences in their physicochemical properties and pharmacokinetic behavior. These differences are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Rifampicin | Rifabutin | Rifapentine |

| Molecular Formula | C₄₃H₅₈N₄O₁₂ | C₄₆H₆₂N₄O₁₁ | C₄₇H₆₄N₄O₁₂ |

| Molecular Weight ( g/mol ) | 822.94 | 847.02 | 877.04 |

| Appearance | Reddish-brown crystalline powder | Red-violet powder | Red-orange colored compound |

| Solubility in Water | Very slightly soluble | Very slightly soluble (0.19 mg/mL) | Insoluble |

| LogP | 3.8 | 3.2 | 4.6 |

Table 2: Pharmacokinetic Parameters

| Parameter | Rifampicin | Rifabutin | Rifapentine |

| Bioavailability | 90-95% (fasting) | 20% | ~70% |

| Protein Binding | 80% | 85% | 97-99% |

| Elimination Half-life (t₁/₂) | 2-5 hours | 45 hours | 13-15 hours[3] |

| Metabolism | Hepatic (deacetylation) | Hepatic | Hepatic |

| CYP450 Induction | Strong inducer (especially CYP3A4)[3] | Moderate inducer, also a substrate of CYP3A4[1] | Moderate inducer[3] |

| Effect of Food on Absorption | Decreased | Little effect | Increased |

Table 3: In Vitro Activity against Mycobacterium tuberculosis

| Compound | MIC (μg/mL) against H37Rv |

| Rifampicin | 0.06 - 0.5 |

| Rifabutin | 0.015 - 0.125 |

| Rifapentine | 0.03 - 0.125 |

Experimental Protocols for Structural Elucidation

The precise three-dimensional structures of these complex molecules are determined using techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific experimental conditions can vary, the following sections outline generalized protocols for these methods as they apply to rifamycin derivatives.

X-ray Crystallography

Objective: To determine the solid-state conformation and crystal packing of the rifamycin derivative.

Methodology:

-

Crystallization:

-

Prepare a supersaturated solution of the purified rifamycin in a suitable solvent or solvent system (e.g., ethanol, methanol, chloroform, or mixtures thereof).

-

Employ vapor diffusion (hanging or sitting drop), slow evaporation, or solvent layering techniques to induce crystal growth.

-

Screen a variety of conditions (temperature, pH, precipitant concentration) to obtain single crystals of sufficient size and quality (typically >0.1 mm in at least one dimension).

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize radiation damage.

-

Expose the crystal to a monochromatic X-ray beam (e.g., from a synchrotron source or a rotating anode generator).

-

Collect a series of diffraction images as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the phase problem using direct methods or Patterson methods.

-

Build an initial molecular model into the resulting electron density map.

-

Refine the model against the experimental data using least-squares methods, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

-

The following workflow illustrates the general process of X-ray crystallography for a rifamycin derivative.

Caption: Generalized workflow for X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution-state structure and confirm the chemical connectivity of the rifamycin derivative.

Methodology:

-

Sample Preparation:

-

Dissolve a few milligrams of the purified rifamycin in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to obtain an overview of the proton signals.

-

Acquire a 1D ¹³C NMR spectrum to identify the carbon framework.

-

Perform two-dimensional (2D) NMR experiments to establish connectivity:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information about the 3D conformation in solution.

-

-

-

Spectral Analysis and Structure Elucidation:

-

Process the acquired NMR data (Fourier transformation, phasing, baseline correction).

-

Assign the chemical shifts of all proton and carbon signals by interpreting the 1D and 2D spectra.

-

Use the correlations from COSY, HSQC, and HMBC to piece together the molecular structure.

-

Analyze NOESY data to gain insights into the preferred conformation of the ansa chain and the orientation of the side chain.

-

The logical relationship between different NMR experiments for structure elucidation is depicted below.

Caption: Logical flow of NMR experiments for structure elucidation.

Conclusion

The structural differences between Rifampicin, Rifabutin, and Rifapentine, primarily centered at the C-3 position, have profound effects on their physicochemical properties, pharmacokinetics, and clinical applications. Rifapentine's increased lipophilicity contributes to its longer half-life, while Rifabutin's unique spiro-piperidyl group results in a different metabolic profile and reduced induction of cytochrome P450 enzymes. A thorough understanding of these structure-activity relationships, supported by detailed experimental characterization, is essential for the rational design of new rifamycin derivatives with improved efficacy, reduced drug-drug interactions, and activity against resistant strains of Mycobacterium tuberculosis.

References

Exploring the Antibacterial Frontier: A Technical Guide to Novel Rifamycin Analogs

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent development of new antimicrobial agents. Rifamycins, a class of macrocyclic antibiotics, have long been a cornerstone in the treatment of mycobacterial infections, most notably tuberculosis.[1][2] Their potent bactericidal activity stems from the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), an enzyme crucial for transcription.[1][][4][5] However, the emergence of resistant strains, primarily through mutations in the RNAP-encoding gene (rpoB) or via enzymatic inactivation, threatens their clinical efficacy.[1] This guide delves into the technical landscape of new Rifamycin (B1679328) analogs, exploring their enhanced antibacterial properties, the experimental methodologies used for their evaluation, and the structure-activity relationships that guide their design.

Core Mechanism of Action and Resistance

This compound bind to the β-subunit of the bacterial RNAP, physically obstructing the path of the elongating RNA molecule and thereby inhibiting the initiation of transcription.[1][4] This "steric-occlusion" mechanism is highly selective for prokaryotic RNAP, ensuring minimal toxicity to human cells.[1][4]

However, bacteria have evolved sophisticated resistance mechanisms. Beyond the well-documented mutations in the rpoB gene that alter the antibiotic's binding site, a significant mechanism in pathogens like Mycobacterium abscessus involves enzymatic inactivation via ADP-ribosylation, catalyzed by Arr enzymes.[1][6][7] This process modifies the rifamycin ansa-chain, rendering the antibiotic unable to bind to its RNAP target.[6][7]

Recent drug discovery efforts have focused on creating analogs that can overcome these resistance mechanisms. Modifications at key positions, such as C-3, C-4, and C-25, aim to enhance binding to mutated RNAP or sterically hinder the approach of inactivating enzymes.[6][7][8][9]

Quantitative Data: Antibacterial Activity of Novel Analogs

The antibacterial potency of new rifamycin analogs is primarily quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible bacterial growth.[1] A lower MIC value indicates greater potency. The following tables summarize the in vitro activity of representative novel analogs against various bacterial strains as reported in recent literature.

Table 1: In Vitro Activity of Novel Rifamycin Analogs Against Mycobacterium tuberculosis (Mtb) and Staphylococcus aureus (S. aureus)

| Analog Class | Specific Analog | Target Organism | Susceptibility | MIC (µg/mL) | Reference |

| C-3 Substituted | T9 | M. tuberculosis | RIF-Susceptible | ≤0.25 (MIC90) | [10] |

| T9 | M. tuberculosis | RIF-Resistant | Lower than RIF | [10] | |

| Spirothis compound | Compound 2e | S. aureus | RIF-Susceptible | Equivalent to Rifabutin | [11] |

| Homologated Analogs | S. aureus | RIF-Resistant (rpoB) | More potent than Rifabutin | [11] | |

| Benzoxazinothis compound | Rifalazil | S. aureus | RIF-Susceptible | 0.002 - 0.03 | [12] |

| NCEs | S. aureus | RIF-Susceptible | 0.002 - 0.03 | [12] |

Table 2: In Vitro Activity of C-25 Substituted Analogs Against Non-Tuberculous Mycobacteria (NTM)

| Analog Class | Specific Analog | Target Organism | MIC (µg/mL) | Key Finding | Reference |

| C-25 Carbamate (B1207046) | UMN-120 / UMN-121 | M. abscessus | Not specified | Overcomes ADP-ribosylation resistance | [6][13] |

| C-25 Carbamate | 5j | M. abscessus (clinical isolates) | 2 - 32 | Activity comparable to Amikacin | [7][14] |

| C-25 Carbamate | 5j | M. chelonae | Not specified | Effective against various NTM strains | [6][14] |

| C-25 Carbamate | 5j | M. fortuitum | Not specified | Effective against various NTM strains | [6][14] |

Table 3: In Vitro Activity of Rifamycin-Siderophore Conjugates Against Gram-Negative Bacteria

| Analog Class | Specific Analog | Target Organism | MIC (µg/mL) | Key Finding | Reference |

| Siderophore Conjugate | Compound 33 | E. coli | Lower than Rifampicin | Enhanced activity via iron transport system | [15][16] |

| Siderophore Conjugate | Compound 33 | A. baumannii | Lower than Rifampicin | Enhanced activity via iron transport system | [15] |

| Siderophore Conjugate | Compound 33 | K. pneumoniae | Lower than Rifampicin | Enhanced activity via iron transport system | [15] |

| Siderophore Conjugate | Compound 33 | P. aeruginosa | Lower than Rifampicin | Enhanced activity via iron transport system | [15] |

Table 4: In Vivo Efficacy of Novel Benzoxazinothis compound in Murine Septicemia Model (S. aureus)

| Compound | Administration Route | ED50 (mg/kg) | Comparison | Reference |

| Rifalazil | Intravenous (i.v.) | 0.06 | - | [12] |

| Rifampin | Intravenous (i.v.) | 0.06 | - | [12] |

| Novel Analogs (NCEs) | Intravenous (i.v.) | 0.003 - 0.06 | Efficacious at lower doses than parent | [12] |

Experimental Protocols

The validation of novel rifamycin analogs requires a multi-faceted approach combining potency, target engagement, and safety assessments.[1] Below are detailed methodologies for key experiments.

This assay determines the lowest concentration of an analog that inhibits the visible growth of a bacterium.[1]

-

Materials : 96-well microtiter plates, bacterial culture, appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth), novel Rifamycin analog, positive control (e.g., Rifampicin), negative control (no drug).[1][17]

-

Protocol :

-

Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard.[17]

-

In the wells of a 96-well plate, prepare a two-fold serial dilution of the novel Rifamycin analog in the growth medium.[1]

-

Add the bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.[17]

-

Include positive control wells (bacteria with a known antibiotic) and negative control wells (bacteria with medium only).[1]

-

Incubate the plates at the optimal temperature for the bacterium (e.g., 35-37°C) for 18-24 hours.[1][18]

-

The MIC is determined as the lowest concentration of the analog in which no visible growth is observed.

-

This biochemical assay directly measures the inhibitory effect of the analog on the enzymatic activity of RNAP.[1]

-

Materials : Purified bacterial RNAP, DNA template, ribonucleotide triphosphate mix (including a radiolabeled nucleotide like [³H]UTP), reaction buffer, novel Rifamycin analog, scintillation counter.[1]

-

Protocol :

-

Pre-incubate the purified RNAP with varying concentrations of the novel analog.[1]

-

Initiate the transcription reaction by adding the DNA template and the ribonucleotide mix.[1]

-

Allow the reaction to proceed for a specific time at the optimal temperature.[1]

-

Stop the reaction and precipitate the newly synthesized, radiolabeled RNA.[1]

-

Wash the precipitate to remove unincorporated radiolabeled nucleotides.[1]

-

Quantify the incorporated radioactivity using a scintillation counter.[1]

-

Calculate the concentration of the analog that causes 50% inhibition of RNAP activity (IC50).[1]

-

This assay assesses the toxicity of the novel analogs to mammalian cells to ensure selectivity for bacterial targets.[1]

-

Materials : Mammalian cell line (e.g., HepG2, HEK293), 96-well cell culture plates, cell culture medium (e.g., DMEM), MTT solution, solubilization solution (e.g., DMSO), plate reader.[1]

-

Protocol :

-

Seed mammalian cells in a 96-well plate and allow them to adhere overnight.[1]

-

Treat the cells with various concentrations of the novel Rifamycin analog for 24-48 hours.[1]

-

Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).[1]

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]

-

Measure the absorbance at a specific wavelength using a plate reader. The amount of color produced is proportional to the number of viable cells.

-

This model evaluates the efficacy of an analog in treating a systemic bacterial infection in mice.[19]

-

Protocol :

-

Animal Selection : Use a standard mouse strain (e.g., Swiss-Webster).[19]

-

Inoculum Preparation : Prepare a standardized bacterial suspension (e.g., S. aureus) to a concentration known to induce a lethal infection.[19]

-

Infection : Inoculate mice intraperitoneally (i.p.) with the bacterial suspension.[19]

-

Treatment : At a specified time post-infection (e.g., 1 hour), administer the test compound or vehicle control to different groups of mice via an appropriate route (e.g., intravenous, oral).[19]

-

Monitoring : Observe the mice for a defined period (e.g., 7 days) and record survival.[19]

-

Endpoint : The primary endpoint is the survival rate of treated mice compared to the control group. The 50% effective dose (ED50) can be calculated.[19]

-

Structure-Activity Relationships (SAR)

The development of new rifamycin analogs is guided by an understanding of how chemical structure relates to antibacterial activity. Modifications are typically focused on the C-3 and C-4 positions of the naphthalene (B1677914) ring or the C-25 position of the ansa-chain, as changes elsewhere often reduce activity.[2][8]

-

C-3/C-4 Modifications : These positions are on the opposite side of the molecule from the RNAP binding site and have been extensively modified to create derivatives like Rifampicin, Rifabutin, and Rifapentine.[8] These modifications can modulate physicochemical properties, influencing factors like solubility and cell penetration.[11][20]

-

C-25 Modifications : As discussed, strategic modifications at the C-25 position, such as the addition of bulky carbamate groups, can prevent inactivation by ADP-ribosylating enzymes, thereby restoring activity against resistant strains like M. abscessus.[6][7]

-

Lipophilicity : A general trend observed is that increased lipophilicity can correlate with enhanced activity, potentially by improving penetration into bacterial cells and biofilms.[8][20]

References

- 1. benchchem.com [benchchem.com]

- 2. [Current status and perspectives on the development of rifamycin derivative antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rifamycin - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. New Rifamycin Analogs Erase Drug-Resistant Lung Infections in Mice | medtigo [medtigo.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Spiropiperidyl rifabutins: expanded in vitro testing against ESKAPE pathogens and select bacterial biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (Open Access) Redesign of Rifamycin Antibiotics to Overcome ADP‐Ribosylation‐Mediated Resistance (2022) | Kevin H.M. Kuo | 2 Citations [scispace.com]

- 10. Antimycobacterial activity of a new rifamycin derivative, 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Efficacy of Novel Rifamycin Derivatives against Rifamycin-Sensitive and -Resistant Staphylococcus aureus Isolates in Murine Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design, Synthesis, and Antibacterial Evaluation of Rifampicin–Siderophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. C25-modified rifamycin derivatives with improved activity against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Activity of Novel this compound against Rifamycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

Initial Studies on Rifamycin Efficacy Against Non-Tuberculous Mycobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial studies evaluating the efficacy of rifamycin (B1679328) antibiotics against non-tuberculous mycobacteria (NTM). The document summarizes key quantitative data on the in vitro activity of various rifamycins, details the experimental protocols used in these seminal studies, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Data on Rifamycin Efficacy

The in vitro efficacy of rifamycin derivatives against clinically significant NTM species is primarily determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC data from key initial studies, providing a comparative overview of the activity of different this compound.

Table 1: In Vitro Activity of Rifamycin Derivatives against Mycobacterium avium Complex (MAC)

| Rifamycin Derivative | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Rifampin | 115 | 1 to >64 | 16 | 32 | [1][2] |

| Rifapentine | 115 | 0.25 to >64 | 4 | 16 | [1][2] |

| Rifaximin | 115 | 8 to >64 | >64 | >64 | [1][2] |

| Rifabutin | 115 | ≤0.062 to 4 | 0.25 | 1 | [1][2] |

Table 2: In Vitro Activity of Rifamycin Derivatives against Mycobacterium abscessus

| Rifamycin Derivative | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Rifampin | 134 | 4 to >64 | 32 | >64 | [1][2] |

| Rifapentine | 134 | 2 to >64 | 32 | >64 | [1][2] |

| Rifaximin | 134 | 16 to >64 | >64 | >64 | [1][2] |

| Rifabutin | 134 | 0.25 to 32 | 8 | 16 | [1][2] |

Table 3: In Vitro Activity of Rifamycin Derivatives against Mycobacterium kansasii

| Rifamycin Derivative | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Rifampin | 62 | ≤0.062 to 1 | 0.25 | 0.5 | [1][2] |

| Rifapentine | 62 | ≤0.062 to 0.5 | 0.125 | 0.25 | [1][2] |

| Rifaximin | 62 | 0.5 to 16 | 4 | 8 | [1][2] |

| Rifabutin | 62 | ≤0.062 to 0.25 | ≤0.062 | ≤0.062 | [1][2] |

Experimental Protocols

The determination of rifamycin efficacy against NTM relies on standardized laboratory procedures. The following is a detailed methodology for the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), which is the most common procedure cited in the initial studies.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Testing

This protocol is based on the guidelines provided in CLSI documents M24-A2 and M62.[3][4][5]

Objective: To determine the minimum inhibitory concentration (MIC) of rifamycin derivatives against NTM isolates.

Materials:

-

NTM clinical isolates

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Rifamycin derivatives (Rifampin, Rifapentine, Rifaximin, Rifabutin)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Sterile saline or water

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Subculture NTM isolates onto appropriate solid media and incubate until sufficient growth is observed.

-

Select several colonies and suspend them in sterile saline or water.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare stock solutions of each rifamycin derivative in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

-

Perform serial twofold dilutions of each antibiotic in CAMHB in the 96-well microtiter plates to achieve the desired final concentration range. The final volume in each well is typically 100 µL.

-

-

Inoculation of Microtiter Plates:

-

Add 100 µL of the diluted NTM inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum) for each isolate.

-

-

Incubation:

-

Seal the microtiter plates to prevent evaporation.

-

Incubate the plates at the appropriate temperature and duration for the specific NTM species being tested. For many NTM species, this is typically 30-37°C for 3 to 14 days.

-

-

MIC Determination:

-

After the incubation period, visually inspect the plates for bacterial growth.

-

The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the NTM isolate.

-

Quality Control:

-

Reference strains of Mycobacterium species with known MIC values for the tested antibiotics should be included in each batch of testing to ensure the accuracy and reproducibility of the results.

Visualizations: Signaling Pathways and Experimental Workflows

To better understand the mechanisms and processes involved in the evaluation of rifamycin efficacy, the following diagrams are provided.

Signaling Pathway: Proposed Downstream Effects of Rifamycin in Mycobacteria

This compound exert their primary effect by inhibiting the bacterial DNA-dependent RNA polymerase. In Mycobacterium tuberculosis, this has been shown to have downstream consequences on regulatory systems, a mechanism that is likely conserved in NTM.

Caption: Downstream effects of Rifamycin on the MtrAB two-component system.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of this compound against NTM.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Logical Relationship: Rifamycin Intrinsic Resistance in NTM

NTM possess intrinsic resistance mechanisms to this compound, which are a key consideration in their clinical utility. This diagram illustrates the interplay between drug influx, efflux, and enzymatic inactivation.

Caption: Intrinsic resistance mechanisms to Rifamycin in NTM.

References

- 1. scribd.com [scribd.com]

- 2. standards.globalspec.com [standards.globalspec.com]

- 3. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Antimycobacterial Susceptibility Testing of Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]

The Genetic Underpinnings of Rifamycin Resistance: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the genetic basis of resistance to rifamycin (B1679328) antibiotics, a critical class of drugs in the treatment of bacterial infections, most notably tuberculosis. The primary focus is on the molecular mechanisms of resistance, the experimental methodologies used to investigate these phenomena, and the quantitative relationship between specific genetic alterations and the levels of drug resistance.

Introduction: Rifamycin and its Mechanism of Action

Rifamycins, with rifampicin (B610482) (also known as rifampin) being the most prominent member, are potent bactericidal antibiotics.[1] Their mode of action is the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcribing genetic information from DNA to RNA.[2][3] This inhibition effectively halts the synthesis of messenger RNA (mRNA), leading to a cessation of protein production and ultimately, bacterial cell death.[2]

The molecular target of this compound is the β-subunit of the bacterial RNAP, which is encoded by the rpoB gene.[2] The antibiotic binds to a specific pocket on the β-subunit, in close proximity to the RNAP active site.[2] This binding event does not prevent the initial binding of RNAP to DNA but rather physically obstructs the path of the elongating RNA transcript once it reaches a length of 2-3 nucleotides, a mechanism known as steric-occlusion.[2] The high selectivity of this compound for bacterial RNAP over its eukaryotic counterpart is a key factor in its clinical efficacy and favorable safety profile.[3]

The Primary Mechanism of Resistance: Mutations in the rpoB Gene

The predominant mechanism of high-level resistance to this compound is the acquisition of mutations in the rpoB gene.[4][5] These mutations alter the amino acid sequence of the RNAP β-subunit, leading to a reduced binding affinity of the rifamycin antibiotic to its target.[6]

The Rifampicin Resistance-Determining Region (RRDR)

The vast majority of mutations conferring rifampicin resistance are located within a specific 81-base-pair region of the rpoB gene, known as the Rifampicin Resistance-Determining Region (RRDR).[7][8] In Mycobacterium tuberculosis, this region corresponds to codons 507 to 533.[9] Mutations in this "hotspot" region are found in approximately 95% of rifampicin-resistant clinical isolates.[7]

Quantitative Correlation of rpoB Mutations with Rifampicin Resistance

The specific amino acid substitution in the RpoB protein dictates the level of resistance, which is quantitatively measured by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Different mutations within the RRDR, and even different substitutions at the same codon, can result in varying levels of rifampin resistance, from low-level to high-level resistance.[10][11]

Below is a summary of common rpoB mutations in Mycobacterium tuberculosis and their associated rifampicin MIC levels, compiled from various studies.

| Codon | Amino Acid Change | Rifampicin MIC Range (µg/mL) | Level of Resistance |

| 511 | Leu → Pro | Low | Low |

| 516 | Asp → Val | High | High |

| 516 | Asp → Tyr | Low | Low |

| 526 | His → Asp | > 32 | High |

| 526 | His → Tyr | High | High |

| 526 | His → Leu | Low | Low |

| 531 | Ser → Leu | > 32 | High |

| 533 | Leu → Pro | Low | Low |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Mutations at codons 516, 526, and 531 are most frequently associated with high-level rifampicin resistance.[9][12] Specifically, the S531L mutation is the most common, accounting for a significant percentage of rifampicin-resistant clinical isolates.[8]

Non-rpoB Mediated Resistance Mechanisms

While mutations in rpoB are the primary driver of rifamycin resistance, other mechanisms, though less common, can contribute to reduced susceptibility. These mechanisms often result in lower levels of resistance compared to RRDR mutations.

Efflux Pumps

Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular drug concentration.[5] In Mycobacterium tuberculosis, the overexpression of certain efflux pump genes has been associated with low-level resistance to rifampicin.[7] This mechanism can act independently or in concert with rpoB mutations to further increase the level of resistance.

Enzymatic Inactivation

Another mechanism of resistance involves the enzymatic modification and inactivation of the rifamycin molecule itself. A key enzyme family involved in this process is the rifampicin ADP-ribosyltransferase (Arr). These enzymes catalyze the transfer of an ADP-ribose group to the rifamycin molecule, rendering it unable to bind to the RNAP β-subunit.

Visualizing Rifamycin Action and Resistance

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed in this guide.

Mechanism of Rifamycin Action and Resistance

Caption: Mechanism of rifamycin action and the primary resistance pathway via rpoB mutation.

Experimental Workflow for Identifying Rifamycin Resistance

Caption: A typical experimental workflow for the genotypic and phenotypic characterization of rifamycin resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of rifamycin resistance.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a rifamycin antibiotic that inhibits the visible growth of a bacterial isolate.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton broth (or other appropriate growth medium)

-

Rifamycin antibiotic stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Incubator

-

Spectrophotometer (optional, for quantitative measurement)

Procedure:

-

Prepare Serial Dilutions: Prepare a two-fold serial dilution of the rifamycin antibiotic in the growth medium across the wells of a 96-well plate.

-

Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a spectrophotometer.

PCR Amplification and Sequencing of the rpoB Gene

Objective: To amplify and sequence the rpoB gene to identify mutations associated with rifamycin resistance.

Materials:

-

Bacterial genomic DNA

-

Primers flanking the rpoB gene (specifically the RRDR)

-

PCR master mix (containing Taq polymerase, dNTPs, buffer)

-

Thermal cycler

-

Agarose (B213101) gel electrophoresis system

-

DNA purification kit

-

Sanger sequencing reagents and access to a sequencer

Procedure:

-

Primer Design: Design PCR primers that specifically amplify the RRDR of the rpoB gene.

-

PCR Amplification:

-

Set up a PCR reaction containing the genomic DNA template, forward and reverse primers, and PCR master mix.

-

Perform PCR using a thermal cycler with an optimized program (denaturation, annealing, and extension steps).

-

-

Verification of Amplification: Run a portion of the PCR product on an agarose gel to confirm the presence of a DNA fragment of the expected size.

-

PCR Product Purification: Purify the remaining PCR product to remove primers and other reaction components.

-

Sanger Sequencing:

-

Set up sequencing reactions using the purified PCR product as a template and one of the PCR primers.

-

Perform cycle sequencing and analyze the products on an automated DNA sequencer.

-

-

Sequence Analysis: Align the obtained sequence with a wild-type rpoB reference sequence to identify any nucleotide changes, which are then translated to determine the corresponding amino acid substitutions.

Site-Directed Mutagenesis of the rpoB Gene

Objective: To introduce specific mutations into the rpoB gene to experimentally verify their role in conferring rifamycin resistance. The QuikChange II Site-Directed Mutagenesis Kit protocol is a widely used method.

Materials:

-

Plasmid DNA containing the wild-type rpoB gene

-

Mutagenic primers containing the desired mutation

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar (B569324) plates with appropriate antibiotic selection

Procedure:

-

Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the middle. The melting temperature (Tm) of the primers should be ≥ 78°C.

-

Mutant Strand Synthesis (PCR):

-

Set up a PCR reaction containing the plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

-

Perform thermal cycling (typically 18 cycles) to amplify the plasmid, incorporating the mutagenic primers. The reaction will produce nicked, circular plasmids.

-

-

Digestion of Parental DNA: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-